molecular formula C6H6N4OS B4936469 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4936469
M. Wt: 182.21 g/mol
InChI Key: RAVIAPJFRJKKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized for their versatility in drug design . The TP core is isoelectronic with the purine ring system, making it a valuable bio-isostere in the development of novel pharmacologically active molecules . Research into closely related TP derivatives has identified potent positive modulation of the GABAA receptor, demonstrating significant anticonvulsant activity in preclinical models with an improved protective index (low neurotoxicity) compared to some standard treatments . The scaffold's intrinsic metal-chelating properties, due to accessible electron pairs on multiple nitrogen atoms, also make it a candidate for developing diagnostic or therapeutic agents targeting metal ions in biological systems . This product is intended for research applications, including as a key intermediate in organic synthesis, a building block for library development in high-throughput screening, and a tool compound for investigating neurological pathways. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-6(12)9-10/h2H,1H3,(H2,7,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIAPJFRJKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NC(=S)N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176393
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-77-7
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product and is considered environmentally friendly due to the use of supercritical carbon dioxide as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, focusing on minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Molecular Properties

Compound Name (CAS/Identifier) Substituents (Position) Molecular Weight Key Properties/Activities Source
5-Methyl-2-sulfanyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one 5-Me, 2-SH ~194 (estimated) Not reported; inferred from analogs
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)) 5-ClCH2, 2-(4-MeOPh) Not reported Electrochemically active; drug candidate
Lead1 (ZINC000621278586) 5-Benzazepine, 2-NH2 Not reported SARS-CoV-2 Mpro inhibitor (ΔG = −129 kJ/mol)
5-Methyl-2-trifluoromethyl analog (sc-352731) 5-Me, 2-CF3 194.19 Commercial availability; unstudied
2-Amino-5-methyl analog (CAS 72436-99-8) 5-Me, 2-NH2 165.16 Structural analog; untested biologically
5-(Methoxymethyl)-2-methyl analog (CAS 774560-70-2) 5-CH2OMe, 2-Me 194.19 Discontinued product; lab use only

Pharmacological and Biochemical Insights

Antiviral Potential: Lead1 and Lead2 (triazolopyrimidinones with bulky substituents) demonstrated high binding affinity for SARS-CoV-2 Mpro, with binding free energies of −129.266 kJ/mol and −116.478 kJ/mol, respectively . The sulfanyl group in 5-methyl-2-sulfanyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one may enhance hydrogen bonding with viral proteases, though this requires validation.

Antimalarial Activity: Derivatives with trifluoromethyl groups (e.g., 5-methyl-2-CF3) showed poor activity against Plasmodium falciparum , possibly due to reduced interaction with PfDHODH.

Electrochemical Behavior: S1-TP, S2-TP, and S3-TP (piperidine/morpholine-substituted analogs) exhibited distinct redox potentials on carbon graphite electrodes, influenced by electron-donating/withdrawing substituents . The sulfanyl group’s moderate electron-withdrawing nature could position 5-methyl-2-sulfanyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one as a redox-active candidate for drug metabolism studies.

Toxicity and Stability: Lead1 and Lead2 exhibited lower toxicity than Lopinavir/Nelfinavir , suggesting triazolopyrimidinones may have favorable safety profiles.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

The synthesis typically involves cyclocondensation reactions. A common approach uses β-ketoesters and aminotriazoles under reflux conditions in ethanol or DMSO, with heating to facilitate cyclization. Substituent positions (e.g., sulfanyl and methyl groups) are introduced via precursor selection or post-cyclization modifications . Molten-state TMDP (trimethylenedipiperidine) or solvent-based protocols (ethanol/water mixtures) are effective for improving yield and purity, though TMDP requires careful handling due to toxicity .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

The methyl group at position 5 enhances lipophilicity, while the sulfanyl group at position 2 increases hydrogen-bonding potential. These substitutions collectively improve solubility in polar aprotic solvents (e.g., DMF) compared to unsubstituted triazolopyrimidines. Structural analogs with similar substitutions (e.g., 7-ethyl-2-methyl derivatives) show improved bioavailability, as confirmed by logP calculations and HPLC retention studies .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirms substitution patterns via characteristic shifts (e.g., methyl groups at δ 2.1–2.5 ppm, sulfanyl protons at δ 3.8–4.2 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N–H bends in the triazole ring.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 225.08 for C7H7N5OS) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting kinases or viral polymerases?

Docking studies (e.g., Autodock Vina) reveal interactions with residues like Met793 (hydrogen bonding) and Lys745 (π-cation interactions) in EGFR kinase. For antiviral applications, analogs with benzylsulfanyl groups show enhanced binding to viral polymerase active sites. Substituent optimization (e.g., methoxymethyl at position 5) improves steric compatibility with hydrophobic pockets .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies in IC50 values (e.g., HCT-116 vs. MCF-7 cells) may arise from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Combinatorial assays with inhibitors like verapamil (P-gp blocker) or CYP3A4 substrates can clarify mechanisms. Structural analogs with logD < 2.5 often show reduced off-target effects .

Q. How do computational methods predict heats of formation (HOF) for energetic derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates HOF using atomization energy approaches. For nitro-substituted analogs (e.g., 5-methyl-2-nitro derivatives), HOF values correlate with detonation velocity (D ≈ 8.5 km/s) and pressure (P ≈ 30 GPa), highlighting potential as high-energy materials .

Methodological Tables

Table 1. Key substituent effects on biological activity:

Substituent PositionFunctional GroupObserved ActivityMechanism
2SulfanylAntiviral (IC50: 0.8–1.2 µM)Inhibits viral polymerase via thiol-disulfide exchange
5MethylAnticancer (IC50: 5–10 µM)Stabilizes hydrophobic interactions with kinase ATP-binding pockets
7Ethyl/MethoxymethylImproved solubility (logS: −3.2 → −2.1)Enhances aqueous stability for in vivo assays

Table 2. Reaction optimization for cyclocondensation:

PrecursorSolvent SystemTemperature (°C)Yield (%)Purity (%)
β-ketoester + 3-amino-5-mercapto-1,2,4-triazoleEthanol/H2O (1:1)807298
β-ketoester + substituted triazoleDMSO1208595

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